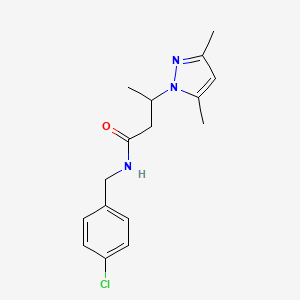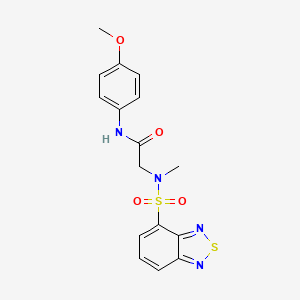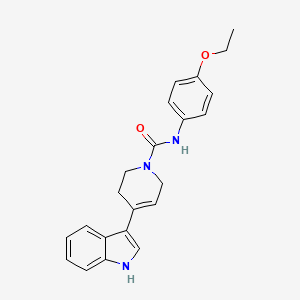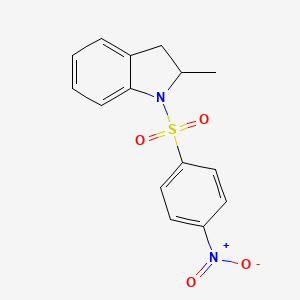
4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde), also known as BMB, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. This inhibition leads to the suppression of cell growth and division, which is why 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has shown potential as an anti-cancer agent.
Biochemical and Physiological Effects:
4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been shown to have both biochemical and physiological effects. Biochemically, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been shown to inhibit the activity of certain enzymes and proteins in cells. Physiologically, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been shown to inhibit the growth and division of cancer cells, which is why it has potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has shown potential as a building block for the synthesis of new materials with unique properties. One limitation of using 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for the study of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde). One direction is to further investigate its anti-cancer properties and potential as a therapeutic agent. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) and its effects in different experimental settings.
Conclusion:
In conclusion, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) is a compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) in different fields and experimental settings.
Synthesis Methods
The synthesis of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) involves a reaction between 2-methoxybenzaldehyde and 1,4-butanediol in the presence of a catalyst. The reaction results in the formation of 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) as a white powder.
Scientific Research Applications
4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In material science, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been used as a building block for the synthesis of new materials with unique properties. In environmental science, 4,4'-(1,4-Butanediylbisoxy)bis(2-methoxybenzaldehyde) has been used as a fluorescent probe for the detection of heavy metal ions in water.
properties
IUPAC Name |
4-[4-(4-formyl-3-methoxyphenoxy)butoxy]-2-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-23-19-11-17(7-5-15(19)13-21)25-9-3-4-10-26-18-8-6-16(14-22)20(12-18)24-2/h5-8,11-14H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAWIMRZLAWHFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCCCOC2=CC(=C(C=C2)C=O)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(3-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7451840.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B7451853.png)
![N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7451858.png)





![N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451911.png)


![5-keto-3,7-dimethyl-N-[3-(trifluoromethyl)phenyl]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451932.png)
![1-(2,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451933.png)
![1-(2,5-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451938.png)